molecular formula C20H21N5O4 B2398437 3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896318-80-2

3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2398437
CAS RN: 896318-80-2
M. Wt: 395.419
InChI Key: BBJUIWXFQNHQRV-UHFFFAOYSA-N
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Description

This compound is a purine derivative. Purines are biologically significant and are part of many biochemical processes in the body. They are found in DNA, RNA, and ATP .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring, followed by various substitutions to add the allyl, dimethoxyphenyl, and methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various substituents. For example, the allyl group could potentially undergo reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the purine ring might increase its stability, while the various substituents could influence its solubility .

Scientific Research Applications

Receptor Affinity and Biological Activity

A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, related to the specified chemical, showed affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a purine-2,4-dione nucleus generally had higher affinity values. Docking studies highlighted the importance of a substituent at the 7-position for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Preliminary in vivo pharmacological studies identified potential anxiolytic and antidepressant agents (Zagórska et al., 2015).

Another study synthesized N-8-arylpiperazinylpropyl derivatives, revealing potent 5-HT(1A) receptor ligands. Preclinical studies suggested anxiolytic-like activity, with effects comparable to Diazepam and Imipramine, indicating the potential for new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2009).

Synthesis and Chemical Properties

Mesoionic purinone analogs, including imidazo[1,2-c]-pyrimidine-2,7-diones, were synthesized from 4-amino-l-methylpyrimidin-6-ones. These analogs predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions. This study provides insight into the synthesis and properties of mesoionic purinone analogs, offering potential pathways for novel compound development (Coburn & Taylor, 1982).

In another study, octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines were synthesized and evaluated for their receptor affinity and inhibitory potencies, identifying promising structures for further modification and mechanistic study (Zagórska et al., 2016).

Luminescence Sensing Applications

A study on lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate showed selective sensitivity to benzaldehyde derivatives, highlighting their potential as fluorescence sensors (Shi et al., 2015).

Future Directions

The study of purine derivatives is a rich field with many potential applications in medicine and biology. This particular compound, with its complex structure and multiple functional groups, could be of interest for future research .

properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-6-9-23-18(26)16-17(22(3)20(23)27)21-19-24(16)11-12(2)25(19)14-8-7-13(28-4)10-15(14)29-5/h6-8,10-11H,1,9H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJUIWXFQNHQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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